molecular formula C10H16N4O B1492648 1-(1-ethylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 2092799-53-4

1-(1-ethylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1492648
CAS No.: 2092799-53-4
M. Wt: 208.26 g/mol
InChI Key: UYEKYQPOMWIEIS-UHFFFAOYSA-N
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Description

1-(1-Ethylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound featuring a triazole core substituted with a carbaldehyde group at position 4 and a 1-ethylpiperidin-3-yl moiety at position 1. This structure combines the rigidity of the triazole ring with the conformational flexibility of the piperidine group, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(1-ethylpiperidin-3-yl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-2-13-5-3-4-10(7-13)14-6-9(8-15)11-12-14/h6,8,10H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEKYQPOMWIEIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC(C1)N2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-Ethylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a compound that integrates a piperidine ring with a triazole structure and an aldehyde functional group. This unique configuration positions it as a promising candidate for various biological applications, particularly in medicinal chemistry. The biological activity of this compound is primarily attributed to the triazole moiety, which is known for its diverse pharmacological properties.

  • Molecular Formula : C10H16N4O
  • Molecular Weight : 208.26 g/mol
  • CAS Number : 2098109-85-2

The biological effects of this compound are mediated through its interactions with various molecular targets. The compound is believed to influence several cellular processes by modulating key signaling pathways and interacting with specific enzymes and proteins involved in neurotransmitter synthesis and degradation.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazole derivatives, including this compound. For instance, compounds with similar structures have demonstrated selective cytotoxicity against various cancer cell lines. The mechanism often involves induction of apoptosis and disruption of mitochondrial membrane potential, leading to DNA damage in cancer cells .

Compound Cell Line IC50 (µM) Mechanism of Action
Triazole AJurkat T-cells0.5Induces apoptosis and DNA fragmentation
Triazole BHeLa0.8Mitochondrial membrane potential disruption
Triazole CMCF70.6Cell cycle arrest and apoptosis

Antimicrobial Activity

The triazole ring is also associated with significant antimicrobial properties. Compounds similar to this compound have shown effectiveness against both bacterial and fungal strains. The mechanism involves interference with cell wall synthesis or disruption of metabolic pathways critical for microbial survival .

Study on Anticancer Effects

A study investigated the effects of a related triazole compound on human leukemic T-cells (Jurkat cells). The results indicated that treatment led to morphological changes characteristic of apoptosis, including chromatin condensation and the formation of apoptotic bodies. Additionally, the compound reduced mitochondrial membrane potential and induced significant DNA damage without direct intercalation into DNA .

Study on Antimicrobial Properties

Another research effort evaluated the antimicrobial activity of various triazole derivatives against common pathogens such as Staphylococcus aureus and Candida albicans. Results showed that certain derivatives exhibited potent growth inhibition at low concentrations, suggesting their potential as therapeutic agents against infections .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
The compound has shown promise in anticancer research. Triazole derivatives are known for their ability to inhibit cancer cell proliferation. A study evaluated various triazoles against the NCI60 cell lines, revealing that some derivatives exhibited moderate activity against melanoma, colon, and breast cancer cell lines. The mechanism of action may involve:

  • Inhibition of key enzymes involved in cancer cell proliferation.
  • Induction of apoptosis through mitochondrial pathways.

Anticancer Activity Summary Table

CompoundDiseaseCell LineLog GI50
1-(1-Ethylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehydeColon CancerKM12-5.43
MelanomaSK-MEL-5-5.55
Ovarian CancerOVCAR-4-5.52
Breast CancerBT-549-5.40

Antimicrobial Activity
The presence of the triazole moiety enhances the antimicrobial properties of the compound. Studies indicate that it can effectively combat various bacterial and fungal strains due to its ability to interact with microbial targets.

Materials Science Applications

Material Development
The unique structural features of this compound make it a candidate for developing new materials with specific properties. Its potential applications include:

  • Polymer Chemistry : As a building block for synthesizing novel polymers with enhanced mechanical and thermal properties.
  • Nanotechnology : Utilization in creating nanomaterials for drug delivery systems.

Biological Research Applications

Biological Mechanisms
Research into the biological mechanisms of this compound suggests that it may interact with specific receptors or enzymes that regulate cellular processes. This interaction can modulate signal transduction pathways involved in cell survival and proliferation.

Case Studies

Recent studies have highlighted the selective cytotoxicity of triazole derivatives similar to this compound at nanomolar concentrations against human leukemic T-cells. These compounds induced morphological changes indicative of apoptosis without direct DNA intercalation.

Notable Findings from Case Studies

  • Selective Cytotoxicity : Compounds demonstrated significant effects on leukemic cells while sparing normal cells.
  • Mechanism of Action : The induction of apoptosis was linked to mitochondrial dysfunction rather than direct DNA damage.

Comparison with Similar Compounds

1-(1-Acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

  • Structure : Substituted with an acetyl group instead of ethyl on the piperidine ring.
  • Properties :
    • Molecular Weight: 222.24 g/mol (vs. 236.27 g/mol for the ethyl derivative, estimated).
    • Solubility: Likely lower lipophilicity due to the polar acetyl group .
  • Applications : Used in drug discovery for acetylcholinesterase inhibition studies, leveraging the acetyl group’s hydrogen-bonding capacity .

1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

  • Structure : Aromatic chlorophenyl substituent at position 1.
  • Properties :
    • Molecular Weight: 207.62 g/mol.
    • Reactivity: Electron-withdrawing Cl enhances electrophilicity of the aldehyde group, facilitating nucleophilic additions .
  • Applications : Precursor for antifungal and antibacterial agents due to halogenated aromatic systems .

1-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

  • Structure : Pyridine ring at position 1.
  • Properties :
    • Molecular Weight: 174.16 g/mol.
    • Solubility: Improved aqueous solubility due to pyridine’s basicity .
  • Applications : Explored in coordination chemistry for metal-organic frameworks (MOFs) .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituent Lipophilicity (LogP)* Applications
1-(1-Ethylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde ~236.27 Ethylpiperidinyl High Drug intermediates, enzyme inhibition
1-(1-Acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde 222.24 Acetylpiperidinyl Moderate Acetylcholinesterase inhibitors
1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde 207.62 4-Chlorophenyl High Antimicrobial agents
1-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde 174.16 Pyridinyl Low MOFs, catalysis

*Estimated based on substituent polarity.

Pharmacological and Material Relevance

  • Ethylpiperidinyl Compound : The ethyl group’s hydrophobicity may enhance blood-brain barrier penetration, making it suitable for central nervous system (CNS) drug candidates .
  • Acetylpiperidinyl Analog : Polar acetyl group favors interactions with serine hydrolases, as seen in cholinesterase inhibitors .
  • Chlorophenyl Derivative : Halogenation improves metabolic stability, critical for antimicrobial longevity .

Research Findings and Limitations

While the provided evidence lacks direct data on this compound, extrapolation from analogs suggests:

  • Thermal Stability : Triazole-carbaldehyde derivatives generally exhibit stability up to 100°C, as seen in Fe(II) helicate syntheses .
  • Crystallography : SHELX software has been widely used to resolve structures of similar triazole derivatives, confirming planar triazole rings and variable piperidine conformations .

Limitations : Absence of experimental data (e.g., NMR, XRD) for the ethylpiperidinyl compound necessitates further validation of predicted properties.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(1-ethylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde typically follows a multi-step process involving:

  • Construction of the 1,2,3-triazole core.
  • Introduction of the aldehyde group at the 4-position of the triazole ring.
  • Attachment of the 1-ethylpiperidin-3-yl substituent at the 1-position of the triazole.

The key challenge lies in selective functionalization of the triazole ring and regioselective substitution at the nitrogen atom.

Preparation of the 1,2,3-Triazole Core

The 1,2,3-triazole ring can be synthesized via classical Huisgen 1,3-dipolar cycloaddition between azides and alkynes or through alternative cyclization methods. For this compound, the triazole nucleus is preformed or constructed with substituents that allow further functionalization.

Introduction of the Aldehyde Group at the 4-Position

The aldehyde group at the 4-position of the triazole is introduced through selective oxidation or formylation reactions. Common methods include:

  • Vilsmeier-Haack formylation using POCl3 and DMF.
  • Lithiation of the triazole ring followed by quenching with electrophilic formylating agents.

These methods require careful control of reaction conditions to avoid over-oxidation or side reactions.

Attachment of the 1-Ethylpiperidin-3-yl Substituent

The substitution at the 1-position of the triazole with a 1-ethylpiperidin-3-yl group involves nucleophilic substitution or coupling reactions. The piperidine ring is typically introduced via:

  • N-alkylation of the triazole nitrogen with a suitable 1-ethylpiperidin-3-yl halide or tosylate.
  • Reductive amination approaches starting from a triazole aldehyde intermediate and 1-ethylpiperidin-3-yl amine derivatives.

Reported Preparation Method (Inferred from Analogous Compounds)

While specific detailed synthetic procedures for this compound are limited in open literature, the following general method is consistent with known practices for similar compounds:

Step Reagents/Conditions Description
1 Synthesis of 1H-1,2,3-triazole-4-carbaldehyde Starting from a suitable azide and alkyne precursor, cycloaddition forms the triazole ring with an aldehyde substituent introduced via Vilsmeier-Haack reaction or lithiation/formylation.
2 Preparation of 1-ethylpiperidin-3-yl halide Alkylation of piperidine to introduce ethyl group, followed by halogenation at the 3-position to form a reactive intermediate.
3 N-alkylation Coupling of the triazole aldehyde with 1-ethylpiperidin-3-yl halide under basic conditions to afford the target compound.
4 Purification Chromatographic techniques or recrystallization to isolate the pure compound.

Analytical and Purity Data

  • Purity levels of commercially available samples are reported around 90–95%.
  • Molecular formula: C10H16N4O.
  • Molecular weight: 208.26 g/mol.
  • Stability: Recommended storage at -20°C in sealed, moisture-free conditions.

Summary Table of Preparation Parameters

Parameter Details
Core Synthesis Huisgen cycloaddition of azides and alkynes
Aldehyde Introduction Vilsmeier-Haack formylation or lithiation/formylation
Piperidine Substituent Introduction N-alkylation with 1-ethylpiperidin-3-yl halide
Purification Chromatography, recrystallization
Purity Achieved 90–95%
Storage Conditions -20°C, sealed, dry
Molecular Weight 208.26 g/mol
Molecular Formula C10H16N4O

Research Findings and Observations

  • The regioselectivity of substitution on the triazole ring is critical; the 1-position is preferred for piperidine attachment due to nitrogen nucleophilicity.
  • Formylation at the 4-position can be efficiently achieved via Vilsmeier-Haack reaction, but reaction conditions must be optimized to prevent decomposition.
  • The synthetic route is amenable to scale-up for research and manufacturing purposes, with room temperature shipping and standard storage requirements.
  • Analogous patents on triazole carbaldehyde derivatives suggest that lithiation followed by electrophilic quenching is a versatile approach for aldehyde installation.

Q & A

Q. How do steric and electronic effects of the piperidine substituent influence reactivity?

  • Ethyl groups increase steric bulk, slowing nucleophilic attacks on the aldehyde, whereas electron-withdrawing groups (e.g., acetyl) polarize the carbonyl, enhancing electrophilicity. Kinetic studies (e.g., pseudo-first-order rate constants) under varying pH and temperature quantify these effects .

Methodological Recommendations

  • Synthetic Protocol Refinement : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst ratio) .
  • Data Validation : Cross-reference NMR and MS data with theoretical spectra (e.g., ACD/Labs or MNova software) .
  • Biological Testing : Pair in vitro assays with metabolomic profiling to identify metabolic stability issues .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(1-ethylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
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1-(1-ethylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

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